molecular formula C8H12O4 B2378477 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2445786-86-5

1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B2378477
CAS No.: 2445786-86-5
M. Wt: 172.18
InChI Key: PNGUVNDNNIMJHW-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-oxabicyclo[211]hexane-4-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often include the use of a mercury lamp, which facilitates the cycloaddition process . this method can be challenging due to the need for specialized equipment and the use of toxic reagents.

Industrial Production Methods: Industrial production of this compound may involve scalable and mild synthetic routes. Recent advancements have proposed novel methods that avoid the use of toxic reagents and are more amenable to large-scale synthesis . These methods focus on improving the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This process can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects involves its interaction with molecular targets. The rigid bicyclic structure allows for specific binding to enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid stands out due to its specific functional groups and the presence of an oxygen atom in the bicyclic ring.

Properties

IUPAC Name

1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-5-8-2-7(3-8,4-12-8)6(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUVNDNNIMJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CC(C1)(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445786-86-5
Record name 1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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